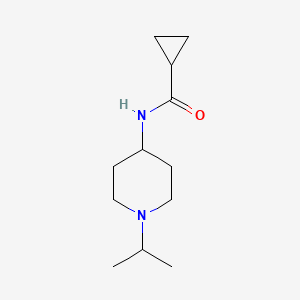
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamide, also known as TH-naphthamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede is not fully understood, but it is believed to act through the inhibition of various cellular pathways involved in cancer cell growth and inflammation. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and cyclin-dependent kinase 2. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models, N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede has been shown to reduce inflammation and oxidative stress, leading to improvements in various physiological parameters, such as blood pressure and glucose tolerance.
実験室実験の利点と制限
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profile.
将来の方向性
There are several future directions for N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede research. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases. Another direction is to optimize its chemical structure to improve its pharmacokinetics and efficacy. Additionally, more research is needed to fully understand its mechanism of action and identify potential biomarkers for its therapeutic efficacy.
合成法
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede can be synthesized through a multi-step process involving the reaction of 2-naphthoic acid with thionyl chloride, followed by amination with 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenamine and subsequent carboxylation with carbon dioxide. The resulting compound is then purified through recrystallization to obtain N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede.
科学的研究の応用
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede has been investigated for its potential therapeutic applications in various scientific research studies. One of its main applications is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-thiophenecarboxamidede has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-10-12-6-3-2-5-11(12)9-13(14)17-16(18)15-7-4-8-20-15/h4,7-10H,2-3,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLHTQBZCVWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)
![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)

![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)